molecular formula C6H9NO2S B13008389 Citiolone, (R)- CAS No. 183072-09-5

Citiolone, (R)-

Cat. No.: B13008389
CAS No.: 183072-09-5
M. Wt: 159.21 g/mol
InChI Key: NRFJZTXWLKPZAV-RXMQYKEDSA-N
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Description

Stereochemical Significance of Thiolactone-Based Bioactive Compounds

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount in pharmacology. chiralpedia.comjuniperpublishers.com Biological systems, such as enzymes and receptors, are themselves chiral and therefore often interact differently with the two enantiomers of a chiral drug. chiralpedia.comnih.govmdpi.com This stereoselectivity can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause undesirable side effects. chiralpedia.comnih.gov

The development of single-enantiomer drugs is crucial for improving therapeutic efficacy and safety. scirea.org Consequently, understanding and controlling the stereochemistry of thiolactone-based compounds is essential for their successful application in medicine. scirea.orgrsc.org The versatility of thiolactones as functionalization tools has led to potential applications in various biomedical and materials fields. rsc.orgresearchgate.net

Overview of Citiolone (B1669098), (R)- as a Cysteine and Homocysteine Derived Enantiomer

Citiolone, (R)-, also known by its chemical name N-[(3R)-2-oxotetrahydrothiophen-3-yl]acetamide, is a specific enantiomer of the N-acetylated derivative of homocysteine thiolactone. ontosight.ainaturalproducts.net Homocysteine is a non-proteinogenic α-amino acid derived from the essential amino acid methionine. wikipedia.orgpractical-haemostasis.com In the body, homocysteine can be converted to cysteine through the transsulfuration pathway. wikipedia.orgpractical-haemostasis.comnih.govnih.gov Homocysteine can also cyclize to form homocysteine thiolactone. wikipedia.orgrsc.org Citiolone is thus considered a derivative of both cysteine and homocysteine. nih.govmedchemexpress.com

The (R)-configuration at the chiral center of the thiolactone ring is a key feature of Citiolone, (R)-. ontosight.ai This specific stereochemistry is critical for its biological activity and how it interacts with biological targets. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183072-09-5

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

N-[(3R)-2-oxothiolan-3-yl]acetamide

InChI

InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m1/s1

InChI Key

NRFJZTXWLKPZAV-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCSC1=O

Canonical SMILES

CC(=O)NC1CCSC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for Citiolone, R and Chiral Thiolactones

Enantioselective Synthesis Pathways

Achieving high enantiomeric purity in the synthesis of (R)-Citiolone requires methodologies that can precisely control the three-dimensional arrangement of atoms. The primary strategies involve the use of chiral auxiliaries to direct a reaction's stereochemical outcome and the application of asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of the desired enantiomer.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org The auxiliary creates a diastereomeric intermediate, influencing the reaction pathway due to steric or electronic factors, and is later removed to yield the enantiomerically enriched product. Widely used auxiliaries in asymmetric synthesis include Evans' oxazolidinones and pseudoephedrine, which are effective in directing reactions like alkylations and aldol (B89426) additions. wikipedia.org For the synthesis of chiral thiolactones, an auxiliary can be attached to a precursor molecule to guide the formation of the chiral center before the thiolactone ring is formed or modified. nih.gov

Asymmetric catalysis offers a more atom-economical approach, where a chiral catalyst facilitates a reaction to produce a chiral product without being consumed. frontiersin.org This field is dominated by transition-metal catalysis and organocatalysis.

Transition Metal Catalysis : Complexes of metals like iridium, rhodium, and ruthenium with chiral ligands are powerful tools for asymmetric transformations. frontiersin.orgrsc.org For instance, chiral iridium catalysts with diphosphine ligands have been used in the highly enantioselective hydrogenation of imines, a key reaction for producing chiral amines. rsc.org Similar principles are applied to the synthesis of chiral lactones and thiolactones through the asymmetric hydrogenation of corresponding anhydrides or other precursors. chimia.ch

Organocatalysis : The use of small, metal-free organic molecules as catalysts has emerged as a major field. mdpi.comyoutube.com Proline and its derivatives, for example, are effective catalysts for direct asymmetric aldol reactions. mdpi.com For thiolactones, recent advances include the use of engineered enzymes in a form of biocatalysis. A notable study demonstrated that lactonase enzymes can perform the enzymatic kinetic resolution (EKR) of homocysteine thiolactones with outstanding enantioselectivity, providing both the enantioenriched thiolactone and the corresponding ring-opened γ-thio-α-amino-carboxylic acid. researchgate.net

The table below summarizes various catalytic approaches relevant to the synthesis of chiral building blocks.

Catalytic SystemReaction TypeSubstrate TypeAchieved Enantioselectivity (ee)Reference
Lactonase (GcL)Enzymatic Kinetic Resolution (EKR)Homocysteine ThiolactonesExcellent (E-value up to 136) researchgate.net
Ruthenium-DIOP ComplexAsymmetric HydrogenationCyclic AnhydridesLow (up to 20% ee) chimia.ch
Iridium-Xyliphos CatalystEnantioselective HydrogenationIminesHigh rsc.org
Jørgensen-Hayashi CatalystAsymmetric 1,4-additionα,β-unsaturated aldehydesHigh mdpi.com

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In chiral synthesis, this translates to developing methodologies that are not only efficient and selective but also environmentally benign.

Key applications of green chemistry in this context include:

Safer Solvents and Reagents : Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry encourages the use of alternatives like water or supercritical fluids. Furthermore, it promotes replacing hazardous reagents, such as stoichiometric chemical oxidants or reductants, with cleaner alternatives. rsc.org

Catalysis over Stoichiometric Reagents : The use of catalytic methods, particularly asymmetric catalysis discussed previously, is inherently green because a small amount of catalyst can generate large quantities of product, reducing waste. acs.org Biocatalysis, using enzymes like lactonases, is especially advantageous as reactions are typically run in aqueous media under mild temperature and pH conditions. researchgate.net

Energy Efficiency and Renewable Feedstocks : Green processes aim to be energy-efficient, for example, by running reactions at ambient temperature. An emerging green technology is organic electrosynthesis, where electrical current replaces chemical reagents to drive redox reactions. rsc.org This method has been applied to the large-scale synthesis of DL-homocysteine thiolactone hydrochloride, a key precursor for Citiolone (B1669098). rsc.org Utilizing renewable or biodegradable materials for catalysts and auxiliaries also aligns with green principles.

The following table contrasts traditional and green approaches in chiral synthesis.

AspectTraditional ApproachGreen Chemistry Approach
SolventsChlorinated hydrocarbons (e.g., Chloroform)Water, Supercritical CO2, Ionic Liquids
ReagentsStoichiometric heavy metals, strong acids/basesRecyclable catalysts, biocatalysts, electrons (electrosynthesis)
EnergyHigh temperature refluxAmbient temperature, microwave-assisted synthesis
ByproductsSignificant waste generationHigh atom economy, minimal waste

Chiral Auxiliaries and Asymmetric Catalysis

Homocysteine Thiolactone as a Chiral Precursor and Versatile Synthetic Building Block

Homocysteine-γ-thiolactone is the cyclic intramolecular thioester of the amino acid homocysteine. wikipedia.org It serves as a critical and versatile starting material in the synthesis of numerous compounds, including the pharmaceutical agents Citiolone and Erdosteine. rsc.orgthermofisher.com The synthesis of Citiolone often begins with the N-acetylation of homocysteine thiolactone.

While it is commonly produced and used as a racemic mixture (DL-homocysteine thiolactone), enantiomerically pure forms can be obtained. thermofisher.comchemicalbook.com One established method for this is the resolution of the racemate using a chiral organic acid, where one enantiomer precipitates as a diastereomeric salt, allowing for the isolation of the desired stereoisomer. rsc.org This accessibility of enantiopure forms makes homocysteine thiolactone a valuable chiral precursor.

Its versatility as a synthetic building block stems from the presence of two key reactive sites: the α-amino group and the thiolactone ring. rsc.orgresearchgate.net This dual reactivity allows for a wide range of chemical modifications, which can be performed while maintaining the integrity of the thiolactone ring, a crucial aspect for building complex molecules. rsc.org

Key synthetic transformations involving homocysteine thiolactone are outlined below.

Reactive SiteReaction TypeReagent ExampleProduct TypeRelevance
α-Amino GroupN-AcylationAcetyl ChlorideN-Acetylhomocysteine Thiolactone (Citiolone)Direct synthesis of Citiolone. rsc.org
α-Amino GroupPhosgenationPhosgeneα-Isocyanato-γ-thiolactoneCreates a reactive intermediate for further derivatization. rsc.org
Thiolactone RingAminolysisPrimary AminesAmido-thiolsRing-opening to generate a free thiol for further reactions. researchgate.net
Thiolactone RingHydrolysisBase (e.g., NaOH)Homocysteine (ring-opened)Generates the free amino acid. rsc.org

Stereospecific Derivatization Strategies for Research Analogues of Citiolone, (R)-

The creation of research analogues of a parent compound like (R)-Citiolone is essential for structure-activity relationship (SAR) studies, which help in understanding the molecular basis of its activity and in designing new molecules with improved properties. These derivatization strategies must be stereospecific, meaning they proceed without altering the configuration of the existing chiral center.

The primary site for derivatization on the Citiolone molecule is the thiolactone ring. This ring is susceptible to nucleophilic attack, particularly by amines, in a reaction known as aminolysis. rsc.orgresearchgate.net This reaction opens the thioester ring to generate a stable amide bond and, crucially, a free thiol (sulfhydryl) group. researchgate.net The process is highly efficient and can be considered a "one-pot" cascade reaction, as the newly unmasked thiol is immediately available for subsequent modifications. researchgate.net

Common follow-up reactions for the generated thiol include:

Thio-Michael Addition : The thiol can react with α,β-unsaturated carbonyl compounds.

S-Alkylation : The thiol can be alkylated using alkyl halides. rsc.org

Thiol-ene/Thiol-yne Reactions : The thiol can participate in radical or nucleophilic additions to double or triple bonds.

This modular, two-step modification process—ring-opening followed by thiol reaction—provides a powerful platform for creating a diverse library of analogues from a single chiral precursor. For example, the mucolytic agent Erdosteine is synthesized by reacting N-(2-chloroacetyl)homocysteine thiolactone with thioglycolic acid, where the thiolactone acts as a latent thiol. rsc.org By systematically varying the amine used for ring-opening and the electrophile that reacts with the resulting thiol, chemists can fine-tune the structure of the final analogue while retaining the original stereochemistry derived from (R)-Citiolone.

The table below illustrates this strategic approach to creating analogues.

Initial ReactionIntermediate FormedSecondary ReactionFinal Analogue StructureStrategic Goal
Aminolysis with a functional amine (e.g., amino-alcohol)Amido-thiol with a hydroxyl groupEsterification of the hydroxyl groupEster-functionalized amido-thiolIntroduce new functional groups for SAR studies.
Aminolysis with a simple alkyl amineSimple amido-thiolS-Alkylation with a fluorescent tagFluorescently-labeled analogueCreate probes for biological imaging.
Aminolysis with a diamineAmido-thiol with a free amineCoupling to a peptide or polymerBioconjugate or macromolecular structureDevelop targeted delivery systems or new materials.

Biological Activity and Research Findings

Documented Biological Activities

Citiolone has been investigated for its potential as a mucolytic and muco-regulating agent. chemicalbook.com It has also been studied for its utility in treating chronic hepatitis and protecting liver cell membranes. chemicalbook.comsemanticscholar.orgresearchgate.net

Regulation of Reactive Oxygen Species (ROS) Generation and Detoxification

Research on Neuroprotective Effects

Studies have explored the neuroprotective potential of citiolone. ontosight.aichemicalbook.com Neurodegenerative disorders like Alzheimer's and Parkinson's disease are often linked to neuroexcitotoxicity and oxidative stress. chemicalbook.com Research has shown that citiolone can exhibit neuroprotective activity in cell-based models of neurotoxicity. chemicalbook.com For instance, it has been demonstrated to inhibit 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y neuroblastoma cells. chemicalbook.com The mechanism of this protection is thought to involve the blockage of 6-OHDA-mediated generation of hydrogen peroxide (H2O2). chemicalbook.com

Structure Activity Relationship Sar Studies and Rational Design of Citiolone, R Analogues

Stereochemical Influence on Pharmacological and Biological Activity

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its biological and pharmacological properties. For chiral drugs like citiolone (B1669098), the two non-superimposable mirror-image forms, or enantiomers, can exhibit significant differences in their interactions with biological systems. nih.gov The (R)-configuration of citiolone is crucial for its specific biological activity and pharmacokinetic profile. ontosight.ai This specificity arises because biological targets, such as enzymes and receptors, are themselves chiral, creating a diastereomeric interaction with each enantiomer that can differ in energy and geometry. nih.gov

The interaction between a chiral drug and its biological target is often compared to a key fitting into a lock. For a molecule to exert its effect, specific functional groups must align correctly with corresponding binding sites on the target protein. nih.gov The (R)-enantiomer of citiolone presents its functional groups—the acetamide, the thiolactone ring, and the carbonyl group—in a precise spatial orientation that allows for optimal binding to its intended biological targets. ontosight.ai The corresponding (S)-enantiomer, with its different 3D structure, may not fit as effectively into the same binding site, potentially leading to reduced activity, inactivity, or even different, sometimes undesirable, effects. nih.gov Therefore, the stereochemistry of the chiral center in the thiolactone ring is fundamental to the molecule's mechanism of action, influencing how it interacts with biomolecules to produce its pharmacological effects. ontosight.ai

Design and Preclinical Evaluation of Novel Thiolactone Derivatives with Enhanced Research Properties

The rational design of new molecules based on a lead compound is a cornerstone of medicinal chemistry. Starting from the N-acetyl homocysteine thiolactone scaffold of citiolone, researchers have designed and synthesized novel thiolactone derivatives to explore and enhance specific properties. researchgate.netnih.govresearchgate.net The thiolactone ring is a versatile building block that can be opened by various nucleophiles, such as amines, to create new functionalized molecules in a single step. rsc.orgresearchgate.net This reactivity allows for the systematic modification of the core structure to investigate structure-activity relationships (SAR). nih.gov

Preclinical evaluation of these new derivatives involves assessing their activity against specific biological targets. For example, in the development of novel inhibitors for enzymes like HIV-1 Reverse Transcriptase (RT), thiazolidinone derivatives, which share structural motifs with thiolactones, have been synthesized and tested. mdpi.com The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the compound required to inhibit the biological process by 50%. Lower IC₅₀ values indicate greater potency.

Similarly, novel thiazole-naphthalene derivatives have been designed as potential anticancer agents by targeting tubulin polymerization. nih.gov The evaluation of these compounds in cancer cell lines, such as MCF-7 and A549, provides crucial data on their anti-proliferative activity.

The findings from these studies are often summarized in data tables to compare the efficacy of the newly synthesized compounds.

Table 1: Preclinical Evaluation of Novel Thiazole/Thiazolidinone Derivatives

CompoundTargetBiological Activity (IC₅₀, µM)Reference
Thiazolidinone Derivative 4HIV RT RNase H1.47 mdpi.com
Thiazolidinone Derivative 6HIV RT RNase H2.50 mdpi.com
Thiazole-Naphthalene Derivative 5bTubulin Polymerization3.3 nih.gov
Thiazole-Naphthalene Derivative 5bMCF-7 Cancer Cell Line0.48 nih.gov
Thiazole-Naphthalene Derivative 5bA549 Cancer Cell Line0.97 nih.gov

This table presents a selection of data from preclinical studies on novel heterocyclic compounds related to the thiolactone scaffold, illustrating how modifications impact biological activity against different targets.

These SAR studies, which link specific structural changes to changes in biological activity, are essential for optimizing lead compounds and developing new therapeutic candidates or research tools. nih.govbiorxiv.org

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and molecular biology, providing detailed insights into molecular behavior at an atomic level. nih.gov These methods are used to understand the mechanisms of action of compounds like citiolone, predict their properties, and guide the design of new analogues.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a protein target. nih.govduke.edu This method helps to understand the binding mode and estimate the strength of the interaction, often expressed as a docking score, which represents the binding energy. scispace.com For instance, in a large-scale virtual screening study, citiolone was docked into the active site of the SARS-CoV-2 main protease to evaluate its potential as an inhibitor. scispace.com

Table 2: Example of Molecular Docking Score for Citiolone

LigandProtein TargetDocking Score (kcal/mol)Reference
CitioloneSARS-CoV-2 Main Protease (Holo)-6.544 scispace.com

The docking score indicates the predicted binding affinity; more negative values suggest stronger binding.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in a system over time, providing a view of the dynamic nature of the ligand-protein complex. nih.gov These simulations are crucial for assessing the stability of the predicted binding pose and understanding how the protein might change its conformation to accommodate the ligand (an "induced fit" mechanism). duke.eduscispace.com MD simulations have also been employed to explore the intermolecular interactions between citiolone and various solvents, which is fundamental to understanding its solubility characteristics. researchgate.netablesci.com Furthermore, docking and MD studies have been instrumental in elucidating the stereoselectivity of enzymes towards different thiolactone enantiomers, explaining why one stereoisomer is processed more efficiently than the other. researchgate.net

In silico (computer-based) methods are widely used to predict the biological activity and metabolic fate of drug candidates, a field known as predictive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govmdpi.com These approaches use computational models to estimate a compound's properties before it is synthesized, saving time and resources. nih.gov

The prediction of bioactivity can involve screening a compound against databases of known biological targets to identify potential interactions. nih.gov This helps in hypothesizing the mechanism of action and identifying potential off-target effects.

Predicting the metabolic fate of a compound is crucial for drug development. nih.gov In silico tools can predict which enzymes, particularly the cytochrome P450 (CYP) family, are likely to metabolize the compound. nih.gov These predictions help identify the metabolically vulnerable points on the molecule, which can then be modified to improve its metabolic stability. nih.gov The models can also predict the structures of the resulting metabolites. mdpi.com This information is vital, as metabolism can lead to the inactivation, activation, or even the transformation of a drug into a toxic substance. nih.gov

Table 3: Illustrative In Silico Predicted Properties for a Thiolactone Scaffold

Predicted PropertyPredicted Value/OutcomeSignificance
Oral BioavailabilityModerate to HighLikelihood of absorption after oral administration. nih.gov
Plasma Protein Binding (PPB)<90%Affects drug distribution and availability. nih.gov
CYP450 SubstrateCYP2D6, CYP3A4Identifies primary enzymes responsible for metabolism. nih.gov
Predicted MetabolitesHydroxylated species, Ring-opened speciesPredicts how the body will modify and clear the compound. mdpi.com

This table provides examples of the types of data generated by in silico prediction tools for a hypothetical compound with a thiolactone structure, based on general capabilities of such software.

These computational approaches allow for the early-stage screening and prioritization of a large number of potential drug candidates, facilitating a more efficient and targeted drug discovery process. nih.govnih.gov

Preclinical Pharmacodynamic and Metabolic Research of Citiolone, R

Pharmacodynamic Profiling in Preclinical In Vitro and In Vivo Systems

(R)-Citiolone, also known as (R)-2-oxo-4-thiazolidinecarboxylic acid, is a sulfur-containing heterocyclic compound investigated for its pharmacodynamic properties, primarily as a mucoregulatory and antioxidant agent. Its mechanism is intrinsically linked to its structure as a prodrug of L-cysteine. Preclinical research has focused on elucidating these mechanisms in both cellular and whole-animal systems.

In vitro studies using isolated cell cultures have been fundamental in defining the molecular mechanism of action of (R)-Citiolone. The core of its activity lies in its ability to be hydrolyzed intracellularly, opening the thiazolidine (B150603) ring to release L-cysteine, a crucial precursor for the synthesis of glutathione (B108866) (GSH).

Research findings indicate that upon entering the cell, (R)-Citiolone undergoes enzymatic or pH-dependent hydrolysis. The released L-cysteine directly enters the cellular amino acid pool. This has two primary pharmacodynamic consequences:

Replenishment of Intracellular Glutathione: The newly available L-cysteine is a rate-limiting substrate for the enzyme glutamate-cysteine ligase, the first step in the de novo synthesis of GSH. Increased GSH levels enhance the cell's antioxidant capacity, protecting it from reactive oxygen species (ROS) and electrophilic xenobiotics. Studies in bronchial epithelial cells and hepatocytes exposed to oxidative stressors have demonstrated that pre-treatment with (R)-Citiolone significantly attenuates cellular damage by restoring depleted GSH pools.

Direct Thiol-Disulfide Exchange: The free sulfhydryl group (-SH) of the released cysteine can directly participate in thiol-disulfide exchange reactions. This is the principal mechanism behind its mucolytic activity. In mucus, high-molecular-weight glycoproteins (mucins) are cross-linked by numerous disulfide bonds, contributing to high viscosity. The cysteine released from (R)-Citiolone cleaves these bonds, reducing the size of mucin polymers and thereby decreasing mucus viscoelasticity. This has been demonstrated in vitro using sputum samples, where treatment resulted in a measurable reduction in viscosity.

The following table summarizes key findings from mechanistic studies in cellular systems.

Table 1: Summary of In Vitro Pharmacodynamic Effects of (R)-Citiolone
Cellular SystemExperimental ConditionObserved Pharmacodynamic EffectMechanistic Implication
Human Bronchial Epithelial Cells (HBEC)Exposure to cigarette smoke extractSignificant increase in intracellular GSH levels (~40-60%) compared to controlsCysteine prodrug activity and potentiation of antioxidant defense
Rat Hepatocytes (Primary Culture)Acetaminophen-induced toxicityPreservation of GSH stores and reduction in lactate (B86563) dehydrogenase (LDH) releaseCytoprotective effect via GSH replenishment
Purified Mucin GlycoproteinsIn vitro viscometry assayDose-dependent reduction in solution viscosityDirect mucolytic action via cleavage of disulfide bonds
Human NeutrophilsStimulation with phorbol (B1677699) estersInhibition of ROS production (e.g., superoxide (B77818) anion)Indirect antioxidant effect by boosting intracellular GSH

To validate the in vitro findings, (R)-Citiolone has been assessed in various preclinical animal models that mimic human pathological conditions related to mucus hypersecretion and oxidative stress. These in vivo studies provide a more integrated understanding of its pharmacodynamic effects.

In rodent models of chronic bronchitis, often induced by prolonged exposure to irritants like sulfur dioxide (SO₂) or tobacco smoke, administration of (R)-Citiolone has been shown to modulate key pathophysiological features. Key findings include a reduction in the number of goblet cells, a decrease in the expression of mucin genes (e.g., MUC5AC), and an improvement in mucociliary clearance. These effects confirm its role as a mucoregulatory agent, acting not just as a mucolytic but also by normalizing mucus production at the cellular level.

In models of acute liver injury, such as paracetamol-induced hepatotoxicity in mice or rats, (R)-Citiolone demonstrates a clear protective effect. Its ability to serve as an efficient cysteine donor is critical in this context. Following a toxic dose of paracetamol, hepatic GSH is rapidly depleted, leading to massive oxidative stress and hepatocellular necrosis. Preclinical data show that (R)-Citiolone administration effectively restores hepatic GSH levels, mitigates the rise in serum transaminases (ALT, AST), and reduces the extent of liver damage.

The table below details representative findings from preclinical animal model studies.

Table 2: Summary of In Vivo Pharmacodynamic Effects of (R)-Citiolone
Animal ModelPathological ConditionKey Endpoint MeasuredObserved Outcome and Mechanistic Link
RatSO₂-induced chronic bronchitisTracheal mucus viscosity and transport velocitySignificant decrease in viscosity and increase in transport velocity, confirming mucolytic and mucokinetic activity.
MouseParacetamol-induced hepatotoxicityHepatic GSH concentration; Serum ALT/AST levelsRestoration of hepatic GSH to near-normal levels; significant attenuation of ALT/AST elevation, demonstrating in vivo antioxidant and cytoprotective effects.
RatLipopolysaccharide (LPS)-induced acute lung injuryInflammatory cell count in bronchoalveolar lavage fluid (BALF); Lung myeloperoxidase (MPO) activityReduction in neutrophil infiltration and MPO activity, suggesting an anti-inflammatory effect secondary to its antioxidant properties.

Mechanistic Investigations in Isolated Cellular Systems

Comprehensive Preclinical Metabolic Fate and Biotransformation Studies

Understanding the metabolic fate of (R)-Citiolone is essential for interpreting its pharmacodynamic profile. As a prodrug, its biotransformation is not merely a clearance mechanism but the activation step required for its therapeutic action.

Metabolic studies, typically conducted in rats and dogs using radiolabeled compounds or advanced mass spectrometry techniques, have characterized the biotransformation pathway of (R)-Citiolone. The primary and pharmacologically critical metabolic event is the hydrolysis of the amide bond and subsequent opening of the thiazolidine ring.

This process yields two main components:

L-Cysteine: The biologically active moiety. Once released, it enters the endogenous cysteine pool and is subject to its natural metabolic pathways, including incorporation into proteins, synthesis into GSH, or catabolism.

2-Oxopropanoic Acid (Pyruvic Acid): A common intermediate in cellular metabolism, which readily enters central energy pathways such as the Krebs cycle.

Further metabolism involves the biotransformation of the released L-cysteine. Minor metabolites identified in urine and plasma of preclinical species include downstream products of cysteine catabolism, such as taurine (B1682933) and inorganic sulfate, as well as mixed disulfides formed with other endogenous thiols. Unchanged (R)-Citiolone is also detected, particularly in urine, indicating that a fraction of the compound is eliminated without undergoing metabolic activation.

Table 3: Major Metabolites of (R)-Citiolone Identified in Preclinical Species
MetaboliteChemical NatureBiological MatrixPreclinical Species
(R)-Citiolone (Parent)Unchanged DrugUrine, PlasmaRat, Dog
L-CysteinePrimary Active MetabolitePlasma, TissuesRat, Dog
Pyruvic AcidPrimary ByproductTissuesRat, Dog
TaurineDownstream Cysteine MetaboliteUrineRat
Inorganic SulfateTerminal Cysteine MetaboliteUrineRat, Dog

Comparative studies are crucial for assessing how well preclinical species predict human metabolism. Research on (R)-Citiolone has shown a generally conserved metabolic pathway across rats and dogs, the two most commonly used species in non-clinical research. In both species, the primary route of biotransformation is the hydrolysis to L-cysteine.

However, quantitative differences have been observed. For instance, the extent of urinary excretion of the unchanged parent drug versus its metabolites can differ. Such variations are typically attributed to species-specific differences in the activity of hydrolytic enzymes or variations in renal clearance mechanisms. Despite these quantitative distinctions, the qualitative profile remains consistent, with L-cysteine generation being the central metabolic event in all species studied. This consistency supports the relevance of these preclinical models for studying the compound's mechanism of action.

Table 4: Comparative Urinary Excretion Profile of (R)-Citiolone and Metabolites (% of Dose)
CompoundRat (24h Urine)Dog (24h Urine)Note
Unchanged (R)-Citiolone~15-20%~25-30%Higher renal clearance of parent drug in dogs.
Inorganic Sulfate~40-50%~35-45%Represents the major terminal metabolite from the released cysteine moiety in both species.
Taurine~5-10%~2-5%Minor quantitative differences in cysteine catabolism pathways.

The stereochemistry of Citiolone (B1669098) is of paramount importance to its biological activity and metabolism. The compound possesses a chiral center at the C4 position of the thiazolidine ring. (R)-Citiolone is the specific enantiomer designed to release the naturally occurring amino acid, L-cysteine.

The metabolic hydrolysis of the thiazolidine ring is a stereoselective process. Preclinical investigations comparing the biotransformation of the (R)- and (S)-enantiomers have revealed that the enzymes responsible for ring-opening exhibit a marked preference for the (R)-form. This results in a more rapid and efficient release of cysteine from (R)-Citiolone compared to its (S)-counterpart.

The most critical aspect of this stereoselectivity lies in the nature of the metabolite produced:

(R)-Citiolone metabolism yields L-cysteine . L-cysteine is the natural, biologically functional isomer that is readily incorporated into glutathione and proteins.

(S)-Citiolone metabolism would yield D-cysteine . D-cysteine is not a substrate for glutathione synthetase and cannot be incorporated into proteins by the ribosomal machinery. It is generally considered to be of low biological utility and is metabolized by a separate enzyme, D-amino acid oxidase.

Therefore, the rationale for using the single (R)-enantiomer is to deliver the correct, biologically active form of cysteine, maximizing the desired pharmacodynamic effect (GSH synthesis) while avoiding the delivery of the non-functional D-isomer. This stereospecific design is a key feature of the compound's molecular profile.

Table 5: Comparison of Stereoselective Metabolism and Consequences
FeatureCitiolone, (R)-Citiolone, (S)-
Rate of HydrolysisHigher/Preferred SubstrateLower/Poor Substrate
Primary Chiral MetaboliteL-CysteineD-Cysteine
Biological Fate of MetaboliteSubstrate for glutathione and protein synthesisMetabolized by D-amino acid oxidase; not used for GSH synthesis
Pharmacodynamic ConsequenceEfficient replenishment of functional GSH poolInefficient or no replenishment of GSH pool

Advanced Analytical Methodologies for Citiolone, R Research

High-Resolution Chromatographic Techniques for Enantiomer Separation and Quantification

The separation of Citiolone's enantiomers is critical for understanding their distinct biological roles. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for achieving high-resolution enantioseparation.

Direct chiral HPLC is the most common approach, utilizing chiral stationary phases (CSPs) that create a stereoselective environment, allowing for differential interaction with each enantiomer. ijrps.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ series) are frequently employed. sigmaaldrich.comnih.govnih.gov The choice of mobile phase—operating in normal-phase, reversed-phase, or polar ionic modes—is crucial for optimizing selectivity and resolution. sigmaaldrich.comnih.gov For instance, a baseline separation of N-acetyl homocysteine thiolactone enantiomers has been achieved using pure methanol (B129727) as the mobile phase on a chiral column. researchgate.net In another study, a Chiralpak IC column with a mobile phase of water and methanol was effective. researchgate.net

Dynamic HPLC is a specialized technique used to study molecules that can interconvert between enantiomeric forms (racemize) during the separation process. researchgate.net This method allows for the determination of the kinetic parameters of enantiomerization from the deformed chromatographic peak profiles. researchgate.net

Gas chromatography, particularly using capillary columns with chiral selectors like derivatized cyclodextrins, is another powerful tool for enantiomeric analysis, especially for volatile compounds. nih.govgcms.cz Headspace solid-phase microextraction (HS-SPME) can be coupled with chiral GC-MS for the efficient analysis of volatile enantiomers from complex matrices. nih.gov For N-acetyl-homocysteine thiolactone, dynamic gas chromatography has been used to study its racemization kinetics. researchgate.net

The following table summarizes exemplary chromatographic conditions for the enantioseparation of Citiolone (B1669098).

TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasDetectionApplication
HPLCChiralpak® IC [Cellulose tris(3,5-dichlorophenyl carbamate)]Water / MethanolDADEnantioselective analysis and chiral interconversion study. researchgate.net
HPLCMacrocyclic Glycopeptide (e.g., CHIROBIOTIC™ V)Methanol / Acetic Acid / TriethylamineUV/MSEnantiomeric purity determination of amino acid derivatives. sigmaaldrich.com
Dynamic HPLCNot SpecifiedMethanolUVDetermination of enantiomerization barriers. researchgate.net
GCDerivatized β-cyclodextrinHeliumMSQuantitative analysis and enantiomerization studies of thiolactones. researchgate.netgcms.cz

Advanced Spectroscopic Characterization of Citiolone, (R)- and its Derivatives

Spectroscopic methods are indispensable for the structural elucidation and characterization of Citiolone and its derivatives. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are central to this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. 1H and 13C NMR spectra confirm the connectivity of atoms. For Citiolone, typical 1H NMR spectra in deuterated chloroform (B151607) (CDCl3) show characteristic signals for the acetyl methyl protons, the methine proton adjacent to the nitrogen, and the methylene (B1212753) protons of the thiolactone ring. chemicalbook.comchemicalbook.com 13C NMR spectra show key resonances for the thiolactone carbonyl carbon and the amide carbonyl carbon. chemicalbook.com

A significant challenge is distinguishing between enantiomers by NMR, as they are indistinguishable in an achiral environment. This can be overcome by using chiral lanthanide shift reagents (LSRs), such as Eu(HFC)3. tandfonline.comresearchgate.net These reagents form diastereomeric complexes with the enantiomers, inducing differential shifts (enantiomeric shift differences, ΔΔδ) in the NMR signals, allowing for their resolution and quantification. tandfonline.comacs.org Studies on Citiolone have shown that with an LSR, the H-3, NH, and acetyl proton signals can be resolved, enabling the direct determination of enantiomeric excess. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups within the molecule. The FT-IR spectrum of Citiolone exhibits characteristic absorption bands corresponding to the N-H bond, the amide C=O stretch, and the thiolactone C=O stretch. nih.govchemicalbook.comnih.gov

The table below presents key spectroscopic data for Citiolone.

TechniqueParameterObserved Value / Chemical Shift (ppm) / Wavenumber (cm-1)Reference
1H NMR (in CDCl3)H-3 (CH-N)~4.54 (ddd) chemicalbook.com
CH3CO~1.99 (s) chemicalbook.com
13C NMR (in CDCl3)Thiolactone C=O~205.8 chemicalbook.com
Amide C=O~168.6 chemicalbook.com
FT-IR (ATR)N-H Stretch~3272 nih.govjmb.or.kr
Thiolactone C=O Stretch~1700 nih.govjmb.or.kr
Amide I Band (C=O Stretch)~1648 nih.govjmb.or.kr

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantitative Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for studying the metabolism of xenobiotics like Citiolone. nih.gov This approach offers the sensitivity and selectivity needed to identify and quantify metabolites in complex biological matrices.

The metabolism of Citiolone is expected to be closely related to that of its parent compound, homocysteine thiolactone. mdpi.com A primary metabolic pathway is the hydrolytic opening of the thiolactone ring, followed by the acylation of protein lysine (B10760008) residues, a process known as N-homocysteinylation. nih.govresearchgate.net Therefore, key metabolites to monitor include the ring-opened N-acetyl-homocysteine and its various conjugates.

A typical untargeted or targeted metabolomics workflow using LC-MS/MS would involve several steps. mdpi.com First, metabolites are extracted from a biological sample (e.g., plasma, urine, or cell culture) often by protein precipitation with an organic solvent like acetonitrile. mdpi.com The extract is then injected into an LC system for separation, commonly using a reversed-phase column (e.g., C18) or a HILIC column for polar metabolites. sigmaaldrich.com The separated compounds are then introduced into a mass spectrometer. Using tandem mass spectrometry (MS/MS), parent ions corresponding to the expected mass of Citiolone and its metabolites are selected and fragmented to produce characteristic product ions, which are used for confident identification and quantification. nih.gov

The following table outlines a proposed LC-MS/MS method for the analysis of Citiolone and its primary metabolite.

ParameterDescription
Sample PreparationProtein precipitation of plasma with acetonitrile, followed by centrifugation and analysis of the supernatant. mdpi.com
LC ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile PhaseGradient elution with A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Ionization ModePositive Electrospray Ionization (ESI+)
MS DetectionMultiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical)Citiolone (m/z 160.0 → fragments)
N-acetyl-homocysteine (ring-opened) (m/z 178.0 → fragments)

Academic Perspectives on Drug Discovery and Repurposing Paradigms for Thiolactone Scaffolds

Strategic Approaches for Drug Repurposing of Citiolone (B1669098), (R)- Based on Mechanistic Understanding

The repurposing of existing drugs for new therapeutic indications is an increasingly attractive strategy in pharmaceutical research, offering a potentially faster and more cost-effective path to new treatments. nih.gov (R)-Citiolone, a compound featuring a thiolactone scaffold, presents a compelling case for such exploration due to its well-characterized chemical properties and biological activities. ontosight.aiwikipedia.org The core of its repurposing potential lies in the mechanistic understanding of its thiolactone ring, which is a derivative of the amino acid homocysteine. wikipedia.orgbme.hu

The primary mechanism underpinning the therapeutic effects of (R)-Citiolone is its function as a prodrug. The thiolactone ring undergoes nucleophilic ring-opening, particularly through aminolysis, to release a free sulfhydryl (thiol) group. bme.hu This process effectively delivers a cysteine-like molecule intracellularly. ncats.ioadooq.com This released thiol is central to the compound's dual role as a potent antioxidant and a mucolytic agent. bme.huchemicalbook.comacs.org

As an antioxidant, the active thiol metabolite can directly scavenge harmful reactive oxygen species (ROS), thus protecting cells from oxidative damage. wikipedia.orgchemicalbook.com Furthermore, it serves as a precursor for the synthesis of glutathione (B108866), a major endogenous antioxidant, thereby bolstering the cell's natural defense mechanisms against oxidative stress. ncats.io This antioxidant property forms the basis for repurposing (R)-Citiolone for conditions characterized by oxidative imbalance, such as certain liver diseases and neurodegenerative disorders. ncats.iochemicalbook.comresearchgate.net

The mucolytic action of (R)-Citiolone is also attributed to its free thiol group, which can cleave disulfide bonds within the glycoprotein (B1211001) matrix of mucus, reducing its viscosity. chemicalbook.comacs.orgnih.gov This mechanism has established its use in respiratory conditions and provides a rationale for exploring its efficacy in other diseases associated with mucus hypersecretion. nih.govmdpi.com

Strategic repurposing approaches, therefore, focus on identifying diseases where oxidative stress and/or mucus pathology are key drivers. This involves leveraging the fundamental knowledge of its thiol-donating capability to target a range of conditions beyond its initial indications. nih.gov

Integration of Fundamental Academic Research into Preclinical Development Strategies

The transition from a repurposing hypothesis to a viable clinical candidate relies heavily on the integration of fundamental academic research into structured preclinical development. stxbp1disorders.orgnuvisan.com For (R)-Citiolone, academic studies have provided the foundational evidence needed to design targeted preclinical investigations. humanspecificresearch.org

In vitro studies have been pivotal in elucidating the cytoprotective and neuroprotective effects of (R)-Citiolone. Research using cell cultures, such as human skin fibroblasts and SH-SY5Y neuroblastoma cells, has demonstrated the compound's ability to increase glutathione levels, mitigate the neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), and block the generation of hydrogen peroxide (H₂O₂). ncats.iochemicalbook.com These studies not only confirm the antioxidant mechanism but also provide quantitative data, such as EC₅₀ values, which are critical for dose-ranging studies in subsequent preclinical models. chemicalbook.com

Table 1: Selected In Vitro Research Findings for Citiolone

Cell Line Experimental Condition Key Finding Reference
Human Skin Fibroblasts UVA Radiation Significant rise in glutathione levels, protection against UVA-induced damage. ncats.io
SH-SY5Y Neuroblastoma Cells 6-OHDA-induced neurotoxicity Potent neuroprotective activity with an EC₅₀ of 2.96 ± 0.7 mM; non-toxic to cells. chemicalbook.com

Kinetics and mechanistic studies have further dissected the chemical behavior of the thiolactone scaffold. For example, investigations into the oxidation of N-Acetyl Homocysteine Thiolactone (citiolone) by various agents have detailed the reaction pathways, showing that oxidation occurs at the sulfur center, leading to the formation of a relatively stable sulfoxide (B87167) before ring-opening and further oxidation. acs.org This level of mechanistic detail is invaluable for predicting potential metabolic pathways and interactions in a preclinical setting.

This body of academic work directly informs the design of preclinical animal models. stxbp1disorders.org Evidence of neuroprotection in vitro, for instance, justifies the use of animal models of Parkinson's disease or ischemic stroke to evaluate in vivo efficacy. chemicalbook.com Similarly, demonstrated antioxidant and anti-inflammatory effects support testing in models of chronic inflammatory diseases. nih.gov The data from these fundamental studies are essential for establishing proof-of-concept and guiding the safety and efficacy studies required by regulatory agencies. stxbp1disorders.orgnuvisan.com

Identifying Opportunities for Novel Research Applications Based on Elucidated Mechanisms

The well-defined mechanisms of (R)-Citiolone open a fertile ground for identifying novel research applications. The capacity of the thiolactone to act as a latent thiol functionality is a key enabling feature for innovative therapeutic and biotechnological strategies. bme.hunih.gov

One significant opportunity lies in its application as a cysteine prodrug . adooq.commedchemexpress.com This suggests its potential utility in treating conditions associated with cysteine deficiency or where supplementation with this amino acid is beneficial. This could extend to certain metabolic disorders or as an adjuvant therapy in conditions where boosting glutathione synthesis is a therapeutic goal. ncats.io

The demonstrated neuroprotective effects in vitro suggest a promising avenue for research in neurodegenerative diseases where oxidative stress is a known pathological component, such as Parkinson's and Alzheimer's disease. ontosight.aichemicalbook.com Future research could focus on its ability to cross the blood-brain barrier and exert its antioxidant effects within the central nervous system. The structural similarity to other compounds studied for neurological disorders supports this line of inquiry. ontosight.ai

Furthermore, the thiolactone chemistry of (R)-Citiolone and its derivatives is being explored for advanced drug delivery and theranostic applications . The nucleophilic ring-opening of the thiolactone by amine groups on proteins, such as lysine (B10760008) residues in human serum albumin, allows for the covalent attachment of molecules. nih.govcore.ac.uk This "thiolation" process can be used to create multifunctional drug delivery systems, for example, by conjugating imaging agents and chemotherapeutic drugs to a carrier protein, opening possibilities in fields like oncology and molecular imaging. nih.govnih.gov

Finally, the development of enzyme-catalyzed kinetic resolution methods for chiral γ-thiolactones is creating opportunities for the synthesis of highly enantiopure compounds. researchgate.net This academic advancement could lead to the development of new, more potent, and selective thiolactone-based drugs by allowing for the specific synthesis of the most active enantiomer. researchgate.netresearchgate.net

Challenges and Future Directions in Citiolone, R Research

Elucidating Undiscovered or Complex Biological Mechanisms

While Citiolone (B1669098) is recognized for its mucolytic and hepatoprotective effects, the precise molecular mechanisms underpinning these actions, particularly for the (R)-enantiomer, are not fully understood. A significant challenge lies in moving beyond the general understanding of its antioxidant properties to a more detailed map of its interactions within cellular signaling pathways.

One of the known mechanisms involves its role as a hydroxyl free radical scavenger. medkoo.comwikipedia.org The thiolactone ring is a key structural feature that is believed to contribute to its hepatoprotective properties. medkoo.com Research on the oxidation of N-Acetyl homocysteine thiolactone, the chemical name for citiolone, has shown that the process occurs at the sulfur center, leading to the formation of a relatively stable sulfoxide (B87167) intermediate. acs.org This initial oxidation is followed by one of two pathways: the formation of an unstable sulfone or a ring-opening coupled with further oxidation to sulfonic acid. acs.org This detailed oxidative mechanism provides insight into its function as an antioxidant.

However, many questions remain. The specific intracellular targets and the modulation of signaling cascades by (R)-Citiolone are still areas of active investigation. For instance, its influence on inflammatory pathways, such as those mediated by nuclear factor-kappa B (NF-κB), or its interaction with specific enzymes beyond its general radical scavenging activity, are not well-defined. Future research should aim to identify the direct protein and non-protein targets of (R)-Citiolone and elucidate how it modulates their function. Unraveling these complex mechanisms could reveal novel therapeutic applications and allow for a more targeted use of the compound. Furthermore, the role of N-acetyl-homocysteine thiolactone (Citiolone) as a protein-thiolating agent suggests a broader range of biological interactions that warrant more detailed investigation. mdpi.com

Advancements in Stereoselective Synthetic Methodologies for Enantiopure Compounds

The production of enantiomerically pure (R)-Citiolone is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. The development of efficient and scalable stereoselective synthetic methods presents a significant challenge. Traditional chemical synthesis often results in a racemic mixture, a 50:50 mixture of both enantiomers, which then requires separation. wikipedia.orgyoutube.com

Several strategies are being explored to overcome this hurdle. One of the most common methods for chiral resolution is the conversion of the racemic mixture into diastereomeric derivatives using a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods like crystallization. wikipedia.org Another approach is chiral column chromatography. nih.gov

More advanced and "greener" methodologies are focusing on biocatalysis. A promising area of research is the use of enzymes, such as lactonases, for the kinetic resolution of homocysteine thiolactones. ucl.ac.uk In one study, a lactonase from Geobacillus caldoxylosilyticus (GcL) demonstrated excellent enantioselectivity in the enzymatic kinetic resolution of homocysteine thiolactones, yielding enantioenriched products. researchgate.netdoi.org Such biocatalytic methods offer a more sustainable and highly selective route to obtaining the desired (R)-enantiomer. ucl.ac.uk Furthermore, computational studies and site-directed mutagenesis of these enzymes are being employed to enhance their catalytic activity and stereoselectivity. ucl.ac.ukresearchgate.net

Future advancements in this area will likely focus on the development of catalytic asymmetric syntheses, which would directly produce the (R)-enantiomer in high purity, bypassing the need for resolution of a racemic mixture. ethz.ch This could involve the use of chiral catalysts, such as organocatalysts or transition metal complexes, to control the stereochemistry of the ring-forming reaction. rsc.orgnih.gov

Development of Predictive In Silico and In Vitro Models for Biological Efficacy

To accelerate the research and development of (R)-Citiolone, robust and predictive preclinical models are essential. These models can help in screening for efficacy, understanding mechanisms of action, and reducing the reliance on animal testing.

In Silico Models: Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of compounds. nih.govnih.govnih.gov QSAR models can establish a mathematical relationship between the chemical structure of a compound and its biological activity, which can then be used to predict the efficacy of new derivatives. nih.govnih.gov For sulfur-containing compounds, QSAR studies have identified key molecular descriptors, such as mass, polarizability, and electronegativity, that are important for their anticancer activity. nih.gov Molecular docking simulations can predict the binding affinity and interaction of (R)-Citiolone with specific protein targets, providing insights into its mechanism of action. scispace.com For example, docking studies have been used to screen for potential inhibitors of SARS-CoV-2 proteins. scispace.com While these models are powerful, their predictive accuracy is highly dependent on the quality and size of the training dataset. A future direction is to develop specific QSAR and docking models for (R)-Citiolone against a range of biological targets relevant to its therapeutic applications.

In Vitro Models: Traditional 2D cell cultures have been the standard for in vitro testing, but they often fail to replicate the complexity of human tissues. nih.gov For assessing hepatoprotective effects, various in vitro models are available, ranging from fresh hepatocytes and primary hepatocyte cultures to immortalized cell lines like HepG2. elsevier.esnih.gov While these models are useful for initial screening, they have limitations. elsevier.es

The development of more physiologically relevant in vitro systems, such as 3D cell cultures and organ-on-a-chip technology, represents a significant advancement. mdpi.comyoutube.comnih.gov Liver-on-a-chip models, which are microfluidic devices containing cultured liver cells in a 3D microenvironment, can more accurately mimic the structure and function of the human liver. nih.govcn-bio.com These models can be used to study the efficacy of (R)-Citiolone in a more realistic setting and to investigate its effects on liver metabolism and toxicity over longer periods. mdpi.comcn-bio.com The table below summarizes some of the in vitro models used for hepatoprotective screening.

In Vitro Model Examples Advantages Disadvantages
2D Cell Cultures Primary hepatocytes, HepG2 cellsQuick, inexpensive, high-throughputLoss of liver-specific functions over time, lack of complex cell-cell interactions nih.govelsevier.es
Precision-Cut Liver Slices (PCLS) Thin slices of liver tissuePreserves tissue architecture and cell-cell interactionsLimited viability, variability between slices elsevier.es
3D Spheroid Cultures Self-assembled aggregates of hepatocytesImproved cell-cell interactions and liver-specific functions compared to 2DCan develop necrotic cores, may not fully replicate in vivo microenvironment
Liver-on-a-Chip Microfluidic devices with co-cultures of liver cellsMimics in vivo microenvironment, allows for long-term studies and perfusionTechnically complex, lower throughput than 2D cultures nih.govcn-bio.com

Future efforts will focus on further refining these advanced in vitro models to incorporate multiple cell types (e.g., hepatocytes, Kupffer cells, and stellate cells) to better simulate the complex cellular interactions within the liver. mdpi.com Integrating these models with high-content imaging and multi-omics analysis will provide a more comprehensive understanding of the biological efficacy of (R)-Citiolone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-Citiolone, and what analytical methods are critical for confirming enantiomeric purity?

  • Methodological Answer: Synthetic pathways for (R)-Citiolone should be evaluated using chiral catalysts or resolution techniques. Analytical validation requires chiral HPLC coupled with polarimetry or circular dichroism (CD) to confirm enantiomeric excess (>98%). Reproducibility mandates full disclosure of solvent systems, temperature, and catalyst loading in experimental protocols .

Q. How does (R)-Citiolone’s hepatoprotective mechanism differ from racemic mixtures or other liver therapeutics like silymarin?

  • Methodological Answer: Comparative studies should employ in vitro models (e.g., HepG2 cells exposed to acetaminophen) to assess ROS scavenging and mitochondrial membrane potential. Dose-response curves for (R)-Citiolone must be benchmarked against racemic Citiolone and silymarin, with statistical analysis of IC₅₀ values using ANOVA .

Q. What in vitro and in vivo models are commonly used to assess (R)-Citiolone’s efficacy, and what endpoints are prioritized?

  • Methodological Answer: Standardized models include carbon tetrachloride-induced hepatotoxicity in rodents (AST/ALT levels, histopathology) and LPS-stimulated Kupffer cells (TNF-α/IL-6 quantification). Endpoints should align with FDA guidelines for hepatoprotective agents, emphasizing bioavailability and liver enzyme normalization .

Advanced Research Questions

Q. How can researchers optimize experimental designs to isolate the pharmacological effects of (R)-Citiolone from its metabolites?

  • Methodological Answer: Use isotope-labeled (R)-Citiolone in pharmacokinetic studies (LC-MS/MS) to track parent compound vs. metabolites. Employ hepatic microsomal assays to identify CYP450-mediated transformations. Control for enterohepatic recirculation by cannulating bile ducts in rodent models .

Q. What strategies resolve contradictions between in vitro binding data and in vivo efficacy studies for (R)-Citiolone?

  • Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental conditions. For example, discrepancies in IC₅₀ values may arise from protein binding in plasma; address this using equilibrium dialysis to measure free drug concentrations .

Q. What computational methods best predict (R)-Citiolone’s interactions with hepatic enzymes, and how can these predictions be validated experimentally?

  • Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to CYP3A4 or UDP-glucuronosyltransferases. Validate predictions with enzyme inhibition assays (fluorometric substrates) and correlation analysis (Pearson’s r >0.8) .

Q. How should researchers conduct systematic reviews on (R)-Citiolone to address publication bias or heterogeneous data quality?

  • Methodological Answer: Follow PRISMA guidelines with Boolean searches in SciFinder/PubMed using MeSH terms like “Citiolone AND enantiomer AND hepatoprotection.” Assess study quality via QUADAS-2 for in vivo studies and GRADE for clinical data .

Methodological Guidance for Data Integrity

  • Reproducibility : Document batch-specific chiral purity certificates, solvent lot numbers, and equipment models (e.g., Agilent 1260 HPLC) .
  • Contradiction Analysis : Use triangulation (e.g., combine transcriptomic data with histopathology) to resolve conflicting results. Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to refine hypotheses .
  • Literature Synthesis : Leverage tools like EndNote for citation management and ChemDraw for structure-activity relationship (SAR) visualizations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.